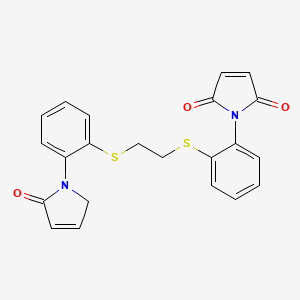
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes two pyrrole rings and multiple thioether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)benzaldehyde with a thioether-containing reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and efficiency. The use of catalysts and optimized solvents can further enhance the reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thioethers, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Wirkmechanismus
The mechanism of action of 1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s thioether linkages and pyrrole rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Methyl (4-(2-(((3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonylcarbamate: Shares the pyrrole ring and thioether linkages but differs in overall structure and reactivity.
Uniqueness
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione is unique due to its combination of two pyrrole rings and multiple thioether linkages, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H18N2O3S2 |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
1-[2-[2-[2-(5-oxo-2H-pyrrol-1-yl)phenyl]sulfanylethylsulfanyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H18N2O3S2/c25-20-10-5-13-23(20)16-6-1-3-8-18(16)28-14-15-29-19-9-4-2-7-17(19)24-21(26)11-12-22(24)27/h1-12H,13-15H2 |
InChI-Schlüssel |
ZRNBJLVIZIQBAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(=O)N1C2=CC=CC=C2SCCSC3=CC=CC=C3N4C(=O)C=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















